3-(3-chlorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
3-(3-chlorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound belonging to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties . This compound, in particular, has been studied for its potential therapeutic applications and unique chemical properties.
Preparation Methods
The synthesis of 3-(3-chlorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through various synthetic routes. One common method involves the cyclization of aminobenzophenones with appropriate reagents under controlled conditions . Industrial production methods often utilize continuous flow chemistry to ensure efficient and scalable synthesis . For example, the acylation of 5-chloro-2-(methylamino)benzophenone followed by intramolecular cyclization is a well-documented approach .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the chloro-substituted phenyl ring.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(3-chlorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been extensively studied for its applications in various fields:
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain . By enhancing the effect of GABA, an inhibitory neurotransmitter, it produces a calming effect on the nervous system. This interaction is similar to other benzodiazepines, which are known to bind to the GABA-A receptor, increasing the frequency of chloride channel opening and resulting in hyperpolarization of the neuron .
Comparison with Similar Compounds
Similar compounds to 3-(3-chlorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include:
Diazepam: Known for its anxiolytic and anticonvulsant properties.
Clonazepam: Used primarily for its anticonvulsant and anxiolytic effects.
Phenazepam: Another benzodiazepine with similar pharmacological effects.
What sets this compound apart is its unique chemical structure, which may offer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines .
Properties
Molecular Formula |
C20H17ClN2O |
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Molecular Weight |
336.8 g/mol |
IUPAC Name |
9-(3-chlorophenyl)-6-methyl-5,8,9,10-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C20H17ClN2O/c1-12-20-18(23-17-8-3-2-7-16(17)22-12)10-14(11-19(20)24)13-5-4-6-15(21)9-13/h2-9,14,22H,10-11H2,1H3 |
InChI Key |
QVBPIAKSSICTNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC3=CC=CC=C3N1)CC(CC2=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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